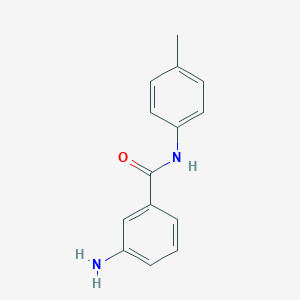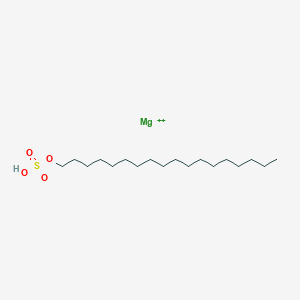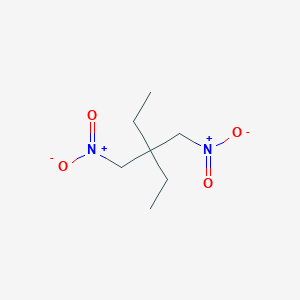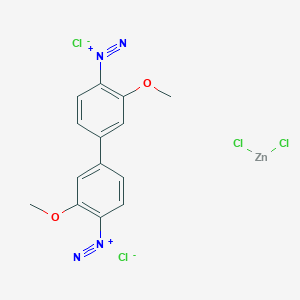
3-氨基-N-(4-甲基苯基)苯甲酰胺
描述
3-amino-N-(4-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial intermediate in the synthesis of various drug candidates due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, with a methyl group at the para position relative to the amino group.
科学研究应用
3-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-amino-N-(4-methylphenyl)benzamide is a crucial building block of many drug candidates
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated.
Biochemical Pathways
Given its role as a building block in many drug candidates , it can be inferred that it may be involved in various biochemical pathways depending on the specific drug it is part of.
Result of Action
As a crucial building block of many drug candidates , its effects would likely vary depending on the specific drug it is part of.
Action Environment
One study showed that an increase in temperature led to the enhancement of 3-amino-n-(4-methylphenyl)benzamide production .
准备方法
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for preparing 3-amino-N-(4-methylphenyl)benzamide:
-
Route 1: : This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to yield the target compound. This route, however, introduces more expensive raw materials and additional steps to avoid selective monoacylation, along with the need for extra reagents and purification steps .
-
Route 2: : This is a more straightforward method where 4-methylbenzene-1,3-diamine is selectively acylated with benzoic anhydride. This route is preferred due to fewer synthesis steps and the use of readily available starting materials .
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of 3-amino-N-(4-methylphenyl)benzamide. This system allows for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .
化学反应分析
Types of Reactions
3-amino-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro intermediates will regenerate the amino group.
相似化合物的比较
3-amino-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-amino-N-(4-methylphenyl)benzamide: This compound has the amino group at a different position, which can affect its reactivity and biological activity.
3-amino-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and applications.
The uniqueness of 3-amino-N-(4-methylphenyl)benzamide lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
属性
IUPAC Name |
3-amino-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBQQUKFGHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354212 | |
| Record name | 3-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-26-5 | |
| Record name | 3-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















